molecular formula C23H21NO5 B3396155 (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate CAS No. 1007678-87-6

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No. B3396155
CAS RN: 1007678-87-6
M. Wt: 391.4 g/mol
InChI Key: VONHIGNJKYYTBW-JXMROGBWSA-N
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Description

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate, also known as PVT, is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. PVT is a synthetic compound that is commonly used as a fluorescent probe for biological imaging, as well as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the interaction of the phenyl and pyridine moieties with specific targets in biological systems. This compound can bind to proteins and other biomolecules, leading to changes in their conformation and function. This compound can also be used to monitor changes in intracellular calcium levels, which are important for many cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. This compound has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of disease. However, the physiological effects of this compound in humans are not yet known.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is its high fluorescence intensity, which allows for sensitive detection of biological processes. This compound is also relatively easy to synthesize and can be modified to target specific biomolecules. However, this compound has some limitations for lab experiments, such as its potential toxicity and limited stability in aqueous solutions. Additionally, this compound may not be suitable for certain imaging applications due to its relatively large size and limited tissue penetration.

Future Directions

There are many potential future directions for research on (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate. One area of interest is the development of new synthetic methods for this compound and related compounds. Another area of research is the optimization of this compound for specific imaging and therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound in various experimental systems. Overall, this compound has the potential to be a valuable tool for scientific research and drug development in the future.

Scientific Research Applications

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has a wide range of potential applications in scientific research, particularly in the field of biological imaging. This compound is a fluorescent probe that can be used to visualize biological structures and processes, such as cell membranes, protein-protein interactions, and enzymatic activity. This compound has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-26-20-14-17(15-21(27-2)22(20)28-3)23(25)29-19-11-8-16(9-12-19)7-10-18-6-4-5-13-24-18/h4-15H,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONHIGNJKYYTBW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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